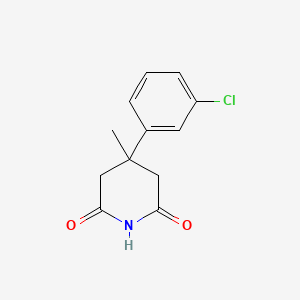

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione

Overview

Description

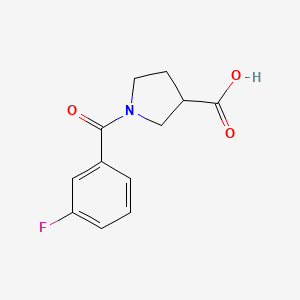

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, also known as 4-chloro-4-methylpiperidine-2,6-dione, is a versatile chemical compound that has a wide range of applications in scientific research. It is a white solid, crystalline powder with a melting point of 103-105°C and a boiling point of 200-202°C. The compound has a molecular weight of 203.6 g/mol and a molecular formula of C8H11ClNO2. 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is primarily used in organic synthesis and has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific studies.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the synthesis of a wide range of organic molecules. For instance, the piperidine moiety is a common structural motif in pharmaceuticals due to its ability to modulate pharmacokinetic properties .

Pharmaceutical Development

In pharmaceutical research, 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione can be used to develop new medications. Its structure is similar to that of piperazine, a core found in drugs for diseases like Parkinson’s and Alzheimer’s . It could potentially be used to create novel treatments for these neurodegenerative conditions.

Material Science

Due to the presence of the chlorophenyl group, this compound could be utilized in material science, particularly in the synthesis of organic semiconductors. These materials are crucial for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Antimicrobial Agents

Research has indicated that piperidine derivatives exhibit antimicrobial properties. Therefore, 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione could be a candidate for the development of new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance .

Neuropharmacology

Given its structural similarity to psychoactive piperazine derivatives, 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione might be studied for its potential effects on the central nervous system, which could lead to new insights in neuropharmacology .

Mechanism of Action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to affect various cellular components negatively, particularly under conditions of oxidative stress .

Pharmacokinetics

A similar compound, a prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, was found to have a high degree of liver targeting due to hepatic first-pass extraction and metabolism .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities .

Action Environment

The action of similar compounds can be influenced by various factors, including the presence of reactive oxygen species and other cellular components .

properties

IUPAC Name |

4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNWSXXHTPOJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC(=O)C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1468690.png)